4-methoxyquinoline-6-carbaldehyde
Overview
Description
4-methoxyquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and an aldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinoline-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-quinoline-6-carboxylic acid.
Reduction: 4-Methoxy-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxyquinoline-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Hydroxy-quinoline-6-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-quinoline-3-carbaldehyde: Contains a chloro group at the 2-position and an aldehyde group at the 3-position.
Uniqueness: 4-methoxyquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3 |
InChI Key |
PPIZVJOWBRTLTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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